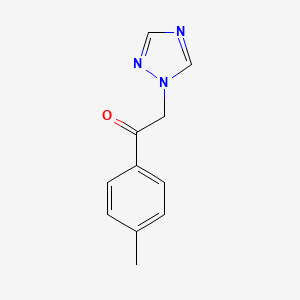

1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related triazole compounds involves various chemical strategies. For example, Abdel-Wahab et al. (2023) describe the synthesis of a closely related compound, (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime, via the reaction of a triazole with hydroxylamine hydrochloride in ethanol, achieving an 86% yield (Abdel-Wahab, Farahat, Kariuki, & El‐Hiti, 2023). This synthesis pathway highlights the reactivity of the triazole ring and the ketone group in facilitating nucleophilic addition reactions.

Molecular Structure Analysis

The molecular structure of triazole compounds has been extensively studied. Kesternich et al. (2010) analyzed the structure of 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, revealing a small dihedral angle between the ethanone fragment and the triazole ring, indicating a planar configuration conducive to potential chemical modifications (Kesternich, Brito, Bolte, Pérez-Fermann, & Nelson, 2010).

Chemical Reactions and Properties

Chemical reactions involving triazole compounds are versatile. Saraç (2020) explored the synthesis, spectroscopic properties, and quantum chemical calculations of a triazole derivative, demonstrating its potential antibacterial and antioxidant activities. This study exemplifies the chemical reactivity and potential utility of triazole compounds in creating substances with desirable biological activities (Saraç, 2020).

Physical Properties Analysis

The physical properties of triazole derivatives are crucial for their application. Studies on compounds like 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone provide insights into their crystal structure, including intermolecular interactions and stability, which are essential for understanding their behavior in different environments (Kesternich et al., 2010).

Chemical Properties Analysis

The chemical properties of triazole compounds, including reactivity patterns and functional group transformations, are fundamental aspects of their study. The synthesis and characterization processes offer insights into their reactivity, stability, and potential as intermediates for further chemical synthesis. For example, the synthesis of triazole derivatives with antimicrobial activity highlights the potential of these compounds in medicinal chemistry and drug design (Li Bochao et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(4-methylphenyl)-2-(1,2,4-triazol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-9-2-4-10(5-3-9)11(15)6-14-8-12-7-13-14/h2-5,7-8H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWAVFITNQYLMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CN2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353394 | |

| Record name | 1-(4-methylphenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylphenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone | |

CAS RN |

5938-34-1 | |

| Record name | 1-(4-methylphenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-fluorophenoxy)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5618098.png)

![2-(2-furyl)-N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}-2-oxoacetamide](/img/structure/B5618105.png)

![N-(1-{2-[cyclohexyl(methyl)amino]-4-methylpyrimidin-5-yl}ethyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5618114.png)

![4-chloro-2-[(4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B5618122.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[3-(1H-tetrazol-1-yl)propyl]piperidine](/img/structure/B5618141.png)

![N-[3-(2-furyl)propyl]-1-methyl-2-azepanecarboxamide](/img/structure/B5618142.png)

![7-isopropyl-N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5618151.png)

![2-acetyl-8-(3-furylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5618155.png)

![1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5618160.png)

![N,N-dimethyl-1-(3-methylphenyl)-2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethanamine](/img/structure/B5618162.png)

![(3R*,4R*)-1-[(1-benzyl-4-piperidinyl)acetyl]-3-isopropyl-4-methyl-3-pyrrolidinol](/img/structure/B5618164.png)

![ethyl 1-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5618176.png)

![1-(cyclohexylmethyl)-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5618188.png)